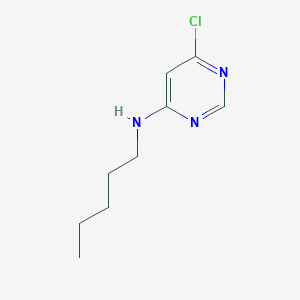
6-氯-N-戊基嘧啶-4-胺
描述
6-Chloro-N-pentylpyrimidin-4-amine is a chemical compound with the molecular formula C9H14ClN3 and a molecular weight of 199.68 g/mol . It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is characterized by the presence of a chlorine atom at the 6th position and a pentyl group attached to the nitrogen atom at the 4th position of the pyrimidine ring .
科学研究应用
6-Chloro-N-pentylpyrimidin-4-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex pyrimidine derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the design of kinase inhibitors and other therapeutic agents.
Industry: Utilized in the development of agrochemicals and other industrial chemicals.
生化分析
Biochemical Properties
6-Chloro-N-pentylpyrimidin-4-amine plays a significant role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with specific kinases, which are enzymes that transfer phosphate groups to target molecules. This interaction can modulate the activity of these kinases, thereby affecting various signaling pathways within the cell .
Cellular Effects
The effects of 6-Chloro-N-pentylpyrimidin-4-amine on cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can activate or inhibit certain signaling pathways, leading to changes in gene expression profiles. This can result in altered cellular metabolism, affecting the overall function and health of the cell .
Molecular Mechanism
At the molecular level, 6-Chloro-N-pentylpyrimidin-4-amine exerts its effects through binding interactions with biomolecules. It can bind to specific sites on enzymes, leading to either inhibition or activation of their activity. This binding can cause conformational changes in the enzyme structure, affecting its function. Additionally, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Chloro-N-pentylpyrimidin-4-amine can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific storage conditions (2-8°C), but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular function, which are important for understanding its potential therapeutic applications .
Dosage Effects in Animal Models
The effects of 6-Chloro-N-pentylpyrimidin-4-amine vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of the compound can result in toxic or adverse effects, highlighting the importance of dosage optimization in research and therapeutic applications .
Metabolic Pathways
6-Chloro-N-pentylpyrimidin-4-amine is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism within the cell. These interactions can affect metabolic flux and the levels of metabolites, influencing overall cellular metabolism. Understanding these pathways is crucial for elucidating the compound’s role in cellular processes and its potential therapeutic applications .
Transport and Distribution
The transport and distribution of 6-Chloro-N-pentylpyrimidin-4-amine within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation within different cellular compartments. The compound’s distribution can influence its activity and effectiveness, making it an important factor in its biochemical analysis .
Subcellular Localization
6-Chloro-N-pentylpyrimidin-4-amine exhibits specific subcellular localization, which can affect its activity and function. Targeting signals and post-translational modifications direct the compound to particular compartments or organelles within the cell. This localization is crucial for its interaction with target biomolecules and its overall biochemical activity .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-N-pentylpyrimidin-4-amine typically involves the following steps:
Starting Materials: The synthesis begins with 4-chloropyrimidine and pentylamine.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods
In an industrial setting, the synthesis of 6-Chloro-N-pentylpyrimidin-4-amine can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the yield of the desired compound .
化学反应分析
Types of Reactions
6-Chloro-N-pentylpyrimidin-4-amine undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atom at the 6th position can be substituted with various nucleophiles, such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form N-oxides or reduction to form amines.
Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones to form Schiff bases.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in solvents like DMF or DMSO.
Oxidation Reactions: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction Reactions: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Substitution Reactions: Formation of various substituted pyrimidines.
Oxidation Reactions: Formation of N-oxides.
Reduction Reactions: Formation of amines.
作用机制
The mechanism of action of 6-Chloro-N-pentylpyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atom and the pentyl group contribute to its binding affinity and specificity. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions .
相似化合物的比较
Similar Compounds
- 6-Chloro-N-cyclohexylpyrimidin-4-amine
- 4-Chloro-6-piperidin-1-yl-pyrimidine
- 4-Chloro-2-phenyl-6-piperidinopyrimidine
Uniqueness
6-Chloro-N-pentylpyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the pentyl group enhances its lipophilicity, potentially improving its membrane permeability and bioavailability compared to other similar compounds .
属性
IUPAC Name |
6-chloro-N-pentylpyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14ClN3/c1-2-3-4-5-11-9-6-8(10)12-7-13-9/h6-7H,2-5H2,1H3,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAURQKJGNFOGEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCNC1=CC(=NC=N1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60650005 | |
| Record name | 6-Chloro-N-pentylpyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60650005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
941294-44-6 | |
| Record name | 6-Chloro-N-pentyl-4-pyrimidinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=941294-44-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Chloro-N-pentylpyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60650005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-{[2-(Dimethylamino)ethyl]amino}-3-nitrobenzoic acid](/img/structure/B1361659.png)
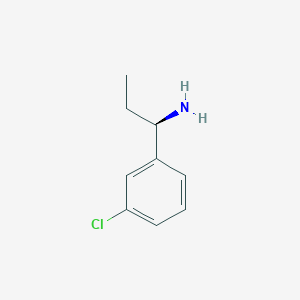
![Methyl 4-(acetylamino)-2-[(4-nitrobenzyl)oxy]-benzenecarboxylate](/img/structure/B1361665.png)
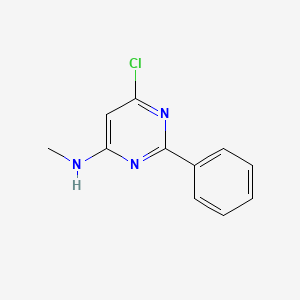
![Methyl 6-[4-(trifluoromethyl)piperidino]nicotinate](/img/structure/B1361667.png)
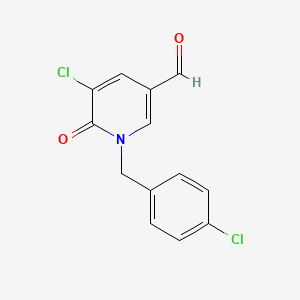
![5-Chloro-4-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1361669.png)
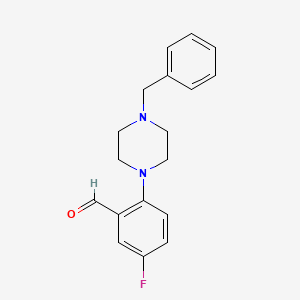

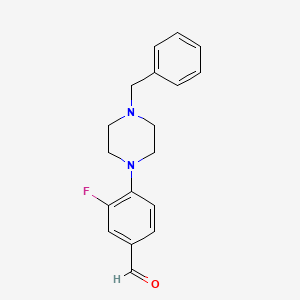
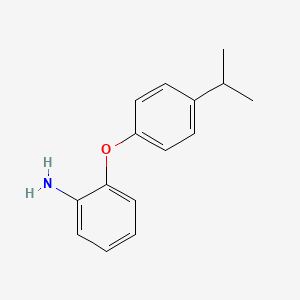
![N-[2-(2-Amino-6-chlorophenoxy)ethyl]-N,N-dimethylamine](/img/structure/B1361684.png)
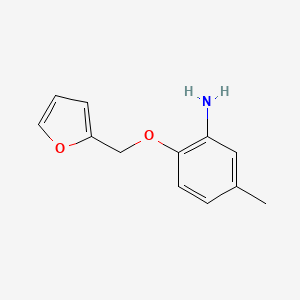
![2-Methyl-4-[2-(4-morpholinyl)ethoxy]phenylamine](/img/structure/B1361700.png)
